4-Azido-2,3,5,6-tetrafluorobenzaldehyde

描述

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

化学反应分析

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes various types of chemical reactions, including:

Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.

Photochemical Reactions: The compound can be activated by light to form reactive intermediates, which can then engage in further chemical transformations.

Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Sodium Azide: Used in the initial synthesis to introduce the azido group.

Alkynes: React with the azido group in click chemistry reactions.

Light Sources: UV or visible light can be used to activate the compound in photochemical reactions.

Major Products Formed

Triazoles: Formed through azide-alkyne cycloaddition reactions.

Substituted Benzaldehydes: Result from nucleophilic substitution reactions involving the fluorine atoms.

科学研究应用

Chemical Properties and Structure

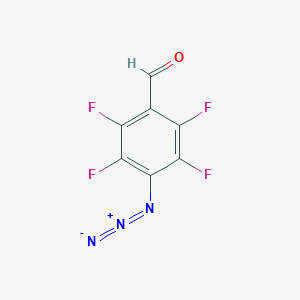

The molecular formula of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde is C₇H₄F₄N₃O. Its structure features:

- An azido group (-N₃) at the para position.

- Four fluorine atoms located at the 2nd, 3rd, 5th, and 6th positions of the benzene ring.

- An aldehyde functional group (-CHO) at the 1st position.

This combination results in high reactivity, particularly useful in click chemistry and photochemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its azido group enables participation in click reactions which are pivotal for creating complex organic molecules and polymers. The aldehyde functionality allows for various condensation reactions that can lead to the formation of diverse chemical entities.

Bioconjugation Techniques

In biological research, this compound is employed for bioconjugation techniques. The azido group facilitates efficient conjugation with biomolecules such as proteins and peptides via click chemistry. This property is particularly valuable for studying protein interactions and cellular mechanisms .

Drug Discovery and Development

This compound has been investigated for its potential in drug discovery. Its ability to label biomolecules with fluorescent tags enhances tracking and studying of biomolecular interactions. Additionally, it has shown promise as a candidate for developing new antiviral and neuroprotective drugs due to its biological activity profile .

Materials Science

The compound's unique reactivity makes it suitable for applications in materials science. It is explored for use in advanced materials such as photoresists and coatings due to its stability and lipophilicity imparted by the fluorinated aromatic ring .

Case Study 1: Bioconjugation Efficiency

A study demonstrated the efficiency of this compound in bioconjugation with various proteins using click chemistry. The results indicated that the azide functionality allowed for selective labeling without significant side reactions, enhancing the accuracy of protein interaction studies .

Case Study 2: Drug Development Potential

Research into the drug development potential of this compound highlighted its role as a photoactivatable drug candidate. The study focused on its mechanism as a photo-affinity label that can covalently bind to target proteins upon UV irradiation, providing insights into therapeutic applications against viral infections .

作用机制

The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzaldehyde primarily involves the reactivity of the azido group. Upon activation by light or heat, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into various chemical bonds, facilitating the formation of new covalent linkages . The fluorine atoms on the benzaldehyde ring also influence the compound’s reactivity by altering its electronic properties, making it more electrophilic and thus more reactive towards nucleophiles .

相似化合物的比较

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2,3,5,6-Tetrafluorobenzaldehyde: Lacks the azido group, making it less reactive in click chemistry.

4-Azidotetrafluorobenzene: Similar azido and fluorine substitution but lacks the aldehyde group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .

生物活性

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (4-ATFB) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

4-ATFB is characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzaldehyde core. Its chemical formula is C₇H₄F₄N₃O, and it has a molecular weight of 227.12 g/mol. The presence of the azido group allows for participation in click chemistry, while the fluorinated aromatic ring enhances stability and lipophilicity, making it a promising candidate for drug development and bioconjugation techniques .

Photo-affinity Labeling

4-ATFB acts primarily as a photo-affinity label , which allows it to interact covalently with biological receptors upon exposure to light. This interaction facilitates the detection and study of various biological targets, including proteins involved in disease processes . The mechanism involves the formation of reactive intermediates that can bind to specific amino acid residues in target proteins .

Inhibition of Membrane Trafficking

Research has shown that 4-ATFB exhibits inhibitory effects on the membrane trafficking processes utilized by certain viruses and bacterial toxins. For example, it has been identified as an effective inhibitor of anthrax lethal toxin (LT) entry into cells, demonstrating an IC₅₀ value of approximately 2.8 μM . This suggests that 4-ATFB could be utilized in developing antiviral and antibacterial strategies targeting endosomal trafficking pathways.

Antiviral Properties

In a study examining the structure-activity relationship (SAR) of various compounds, 4-ATFB was highlighted for its protective effects against viral infections. It was found to inhibit the entry of multiple viruses that rely on endosomal pathways for cellular entry . The SAR analysis indicated that modifications to the compound significantly affected its bioactivity, emphasizing the importance of the azido group and fluorinated moieties for maintaining its antiviral efficacy.

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of 4-ATFB in models of neurodegenerative diseases. In experiments with PC12 cells expressing mutant superoxide dismutase (SOD1), 4-ATFB was shown to modify target proteins involved in oxidative stress responses. This modification correlated with reduced cell death under stress conditions, suggesting potential therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) .

Applications in Research

4-ATFB has broad applications in various fields:

- Bioconjugation : Its azido group allows for efficient conjugation with biomolecules such as proteins and peptides via click chemistry, facilitating studies on protein interactions and cellular mechanisms .

- Drug Development : The compound's ability to inhibit critical biological pathways makes it a candidate for developing new antiviral and neuroprotective drugs .

- Materials Science : Due to its unique reactivity profile, 4-ATFB is also explored for applications in creating advanced materials such as photoresists and coatings .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Azido Group | Present | Varies (e.g., absent in tetrafluorobenzaldehyde) |

| Fluorine Atoms | Four | Varies (e.g., fewer or none) |

| Biological Activity | Antiviral; neuroprotective | Depends on compound structure |

| Mechanism | Photo-affinity labeling | Varies (e.g., some may not label proteins) |

属性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZZJXVVOINZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。